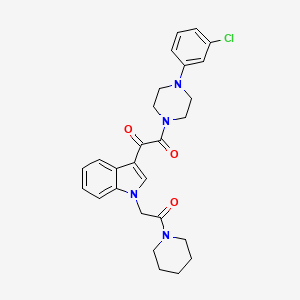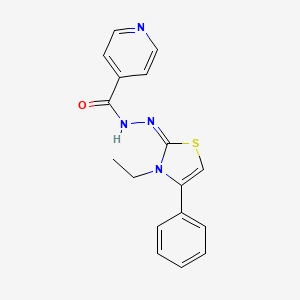
5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorine atoms and a carboxamide group, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of fluorine atoms and the carboxamide group. Common reagents used in these reactions include fluorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
化学反应分析
Types of Reactions
5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学研究应用
5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, while the carboxamide group facilitates binding to proteins and enzymes. These interactions can modulate biological pathways and influence cellular processes.
相似化合物的比较
Similar Compounds
- 5-fluoro-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
- 5-fluoro-N-(oxan-4-yl)pyridin-2-amine
Uniqueness
Compared to similar compounds, 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide stands out due to its dual fluorine substitution, which enhances its chemical stability and reactivity. This unique feature makes it particularly valuable in applications requiring high precision and efficiency.
属性
IUPAC Name |
5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O/c1-8-3-4-11(6-12(8)16)18-14(19)13-9(2)5-10(15)7-17-13/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIOSDFVZKIJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=C(C=C2C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2590040.png)
![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2590042.png)

![N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2590044.png)



![N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide](/img/structure/B2590054.png)

![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide](/img/structure/B2590056.png)

![N-cyclohexyl-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2590059.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide](/img/structure/B2590060.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2590061.png)
